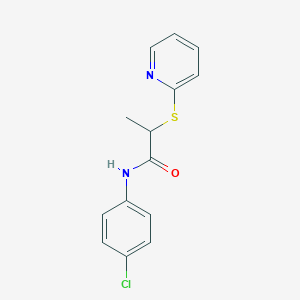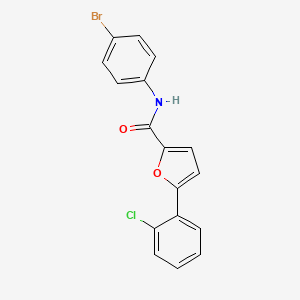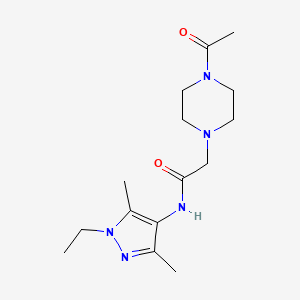
N-(4-chlorophenyl)-2-(2-pyridinylthio)propanamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(2-pyridinylthio)propanamide, commonly known as CPPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPPT is a synthetic compound that belongs to the class of thioamide derivatives and has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of CPPT is complex and not fully understood. However, studies have shown that CPPT acts as a potent inhibitor of certain enzymes and proteins, including histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, CPPT can alter the expression of genes involved in various physiological processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
CPPT has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that CPPT can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. In vivo studies have shown that CPPT can improve cognitive function, reduce oxidative stress, and protect against neurodegenerative diseases. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
CPPT has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. CPPT is also stable under a wide range of conditions, allowing for long-term storage and experimentation. However, CPPT also has some limitations, including its potential toxicity and limited solubility in water, which can make it challenging to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on CPPT. One area of focus is the development of CPPT-based drugs for the treatment of cancer, inflammation, and other diseases. Another area of focus is the investigation of the mechanisms underlying CPPT's effects on various physiological processes, including cell signaling, gene expression, and enzyme activity. Additionally, there is a need for further studies to investigate the safety and toxicity of CPPT in vivo, as well as its potential for use in combination with other drugs or therapies. Overall, CPPT represents an exciting area of research with significant potential for future discoveries and applications.
Applications De Recherche Scientifique
CPPT has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CPPT has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In pharmacology, CPPT has been studied for its effects on various physiological processes, including neurotransmission, cell signaling, and enzyme activity. In biochemistry, CPPT has been used as a tool to study the structure and function of proteins and other biomolecules.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-pyridin-2-ylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-10(19-13-4-2-3-9-16-13)14(18)17-12-7-5-11(15)6-8-12/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNMEGDZHZQXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)SC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-dihydro-1(2H)-quinolinylsulfonyl)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4085013.png)
![ethyl 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B4085029.png)
![N-1,3-benzothiazol-2-yl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B4085033.png)

![ethyl 4-{5-iodo-2-[(3-pyridinylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4085042.png)

![methyl 6-(4-bromobenzoyl)-6-ethyl-4,4-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B4085054.png)
![N-[(2-methyl-5-nitrophenyl)sulfonyl]glycine](/img/structure/B4085056.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4085066.png)

![ethyl 4-(4-chlorobenzyl)-1-{[(2-ethylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4085087.png)
![N,N'-(oxydi-4,1-phenylene)bis[2-(1-piperidinyl)acetamide]](/img/structure/B4085090.png)

![1,3-benzodioxol-5-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B4085105.png)